Telaglenastat (Telaglenastat) is a potent, selective, orally bioavailable, allosteric inhibitor of Glutaminase 1 (GLS1) [, ]. GLS1 is an enzyme responsible for converting glutamine to glutamate, a crucial metabolic fuel for certain tumor cells [, ]. By inhibiting GLS1, Telaglenastat disrupts this metabolic pathway, potentially impeding tumor growth and survival [, , ]. Its selectivity for GLS1 distinguishes it from other less specific inhibitors, making it a valuable tool for studying glutamine metabolism in various research settings [].
The synthesis of CB-839 involves several steps that utilize various chemical reactions to construct its complex molecular framework. The compound is characterized by a multi-ring structure that includes thiadiazole and pyridine moieties. The synthetic route typically begins with the formation of the thiadiazole ring, followed by the introduction of the pyridine and phenyl groups through standard organic reactions such as acylation and coupling reactions.
The detailed synthetic pathway has not been extensively published, but it is known that the final product is purified through high-performance liquid chromatography to ensure high purity levels (≥98%) before use in biological assays .
The molecular formula of CB-839 is C26H24F3N7O3S, with a molecular weight of 571.58 g/mol. The structure features several key functional groups:
The crystal structure of CB-839 in complex with glutaminase has been elucidated, revealing that two molecules of CB-839 interact with the enzyme's tetrameric form through multiple hydrogen bonds and hydrophobic interactions .
CB-839 primarily acts through non-competitive inhibition of glutaminase, disrupting its enzymatic function without competing with substrate binding. The mechanism involves binding to an allosteric site on the enzyme, which alters its conformation and reduces its activity. This inhibition is characterized by time-dependent kinetics, indicating that once bound, the inhibitor does not readily dissociate from the enzyme .
In vitro studies have demonstrated that CB-839 significantly decreases glutamine consumption and glutamate production in cancer cell lines, leading to reduced tumor cell proliferation. These effects are particularly pronounced in triple-negative breast cancer cell lines where glutaminase activity is often elevated .
The mechanism of action of CB-839 involves its binding to the allosteric site on glutaminase, leading to conformational changes that inhibit enzymatic activity. This interaction is facilitated by hydrogen bonding between specific amino acid residues in the enzyme and functional groups on CB-839. Notably, interactions with residues such as Phe322 and Leu323 are critical for binding strength and specificity .
Research indicates that CB-839 not only inhibits glutaminase activity but also induces metabolic stress in cancer cells by reducing levels of key metabolites involved in energy production and biosynthesis pathways .
These properties are crucial for laboratory handling and formulation in preclinical studies .
CB-839 has significant potential applications in scientific research, particularly in oncology. Its primary applications include:
CB-839 (Telaglenastat) is a small-molecule glutaminase inhibitor with the chemical name N-(6-(4-(5-((2-Pyridin-2-ylacetyl)amino)-1,3,4-thiadiazol-2-yl)butyl)pyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide. Its empirical formula is C₂₆H₂₄F₃N₇O₃S, with a molecular weight of 571.57 g/mol [1] [6] [8]. The compound features an asymmetric structure with three distinct moieties:
CB-839 is a yellow-to-brown solid with ≥97% purity (HPLC) and stability >2 years when stored at -20°C in anhydrous DMSO. It is highly soluble in DMSO (100 mg/mL, 174.95 mM) but insoluble in water or ethanol. Solutions in DMSO are stable for 3 months at -20°C, though moisture absorption reduces solubility over time [1] [6] [8].
Table 1: Molecular Properties of CB-839
Property | Value |
---|---|
Empirical Formula | C₂₆H₂₄F₃N₇O₃S |
Molecular Weight | 571.57 g/mol |
CAS Number | 1439399-58-2 |
Purity | ≥97% (HPLC) |
Solubility in DMSO | 100 mg/mL (174.95 mM) |
Storage Stability (Solid) | >2 years at -20°C, protected from light |
CB-839 demonstrates high selectivity for the kidney-type glutaminase (GLS1) over the liver-type isoform (GLS2). Biochemical assays show:
This >200-fold selectivity arises from structural differences in the allosteric binding pocket. Crystallographic studies confirm CB-839 binds at the dimer-dimer interface of GLS1 tetramers, inducing conformational changes that inactivate the enzyme. The trifluoromethoxy phenyl group enhances hydrophobic interactions with Phe322 and Tyr394 residues in GLS1, while GLS2 lacks complementary residues for high-affinity binding [2] [6] [9].
CB-839 acts as a non-competitive, reversible allosteric inhibitor of glutaminase. Key binding characteristics include:
Crystal structures of CB-839 bound to the catalytic domain of KGA (cKGA, residues Ile221-Leu533) reveal enhanced interactions compared to BPTES analogs:
CB-839 inhibits recombinant human glutaminase C (GAC, aa 126-598) with an IC₅₀ of 24 nM [1] [6]. Target engagement is validated through:
Table 2: Inhibition Kinetics of CB-839 vs. Reference Inhibitors
Parameter | CB-839 | BPTES | trans-CBTBP |
---|---|---|---|
IC₅₀ (rhGAC) | 24 nM | 1600 nM | 100 nM |
Preincubation Effect | 13-fold decrease | Minimal | 3-fold decrease |
Cellular IC₅₀ (HCC1806) | 55 nM | 2000 nM | Not tested |
Selectivity (GLS1/GLS2) | >200-fold | >30-fold | Not reported |
CB-839 exhibits favorable oral bioavailability and tissue penetration:
In clinical studies, 600 mg BID with meals achieved:
CB-839 demonstrates moderate metabolic stability:
Notably, twice-daily dosing (200 mg/kg/12h) maintains effective tumor exposure (>1 nmol/g) despite rapid clearance. Formulation in 25% hydroxypropyl-β-cyclodextrin/citrate buffer (pH 2.0) enhances solubility and bioavailability [1] [6].
Table 3: Pharmacokinetic Parameters of CB-839
Parameter | Preclinical (Mice) | Clinical (600 mg BID) |
---|---|---|
Cmax | 2.1 µM (200 mg/kg) | 3.8 µM |
Tmax | 4 hours | 2–3 hours |
Plasma t₁/₂ | <2 hours | ~3 hours |
Tumor Exposure (AUC₀₋₂₄) | 18 µM·h/g | Not reported |
Fecal Excretion | ~70% | ~65% |
Compound Names Mentioned:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7